Welcome to the BenchChem Online Store!
molecular formula C6H9NO2 B8389158 2-Cyanotetrahydrofuran-5-methanol

2-Cyanotetrahydrofuran-5-methanol

Cat. No. B8389158
M. Wt: 127.14 g/mol
InChI Key: UMFWHIDGOYLQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04439225

Procedure details

The compounds of formula I wherein n is 0 are prepared by epoxidation-cyclization of novel cyanohydrins, i.e., 2-hydroxy-5-hexenenitrile or 2,5-dialkyl-2-hydroxy-5-hexenenitrile, of the formula ##STR3## wherein R1 and R2 are as defined for formula I, e.g., by epoxidation with m-chloroperbenzoic acid followed by treatment of the resulting epoxy cyanohydrin with hydrochloric acid to yield the novel 2-cyanotetrahydrofuran-5-methanol of the formula ##STR4## wherein R1 and R2 are as defined for formula I, and subsequent etherification e.g., with RCH2Cl. The 2-hydroxy-5-hexenenitriles are prepared by treating the corresponding unsaturated ketone with, acetic anhydride and potassium cyanide by the general procedure of R. Franks, R. Berry, and O. Shotwell, J. Am. Chem. Soc., 71, 3889 (1949). The unsaturated ketones are prepared by (1) reaction of an aldehyde with an unsaturated Grignard reagent followed by selective oxidation of the hydroxy group to a ketone, or (2) reaction of an allyl chloride with an alkanedione as described, for example, in F. Barbot, D. Mesnard, and L. Miginiac, Organic Preparations and Procedures International 10, 261 (1978).
[Compound]
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-hydroxy-5-hexenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,5-dialkyl-2-hydroxy-5-hexenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:5][CH2:6][CH:7]=[CH2:8])[C:3]#[N:4].ClC1C=CC=C(C(OO)=[O:17])C=1.Cl>>[C:3]([CH:2]1[CH2:5][CH2:6][CH:7]([CH2:8][OH:17])[O:1]1)#[N:4]

Inputs

Step One
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-hydroxy-5-hexenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)CCC=C
Name
2,5-dialkyl-2-hydroxy-5-hexenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
epoxy cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1OC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.